In Vivo Therapeutic Efficacy: [1,2,5]Oxadiazepane-Derived Oxazolidinones Achieve 2- to 3-Fold Greater Potency than Linezolid in Murine Systemic Infection
Oxazolidinone analogs incorporating [1,2,5]oxadiazepane as the C-ring, specifically amide 11a and ureas 16e and 17a, demonstrated in vivo therapeutic effects 2- to 3-fold greater than the clinical antibiotic linezolid in a systemic mouse infection model using methicillin-resistant Staphylococcus aureus (MRSA) [1]. This represents a quantifiable superiority over the morpholine C-ring present in linezolid (the FDA-approved oxazolidinone benchmark) and supports the selection of [1,2,5]oxadiazepane-based building blocks for next-generation antibacterial programs.
| Evidence Dimension | In vivo therapeutic efficacy (systemic MRSA mouse infection model, iv administration) |
|---|---|
| Target Compound Data | Amide 11a and ureas 16e, 17a: 2- to 3-fold greater therapeutic effect than linezolid |
| Comparator Or Baseline | Linezolid (morpholine C-ring oxazolidinone; clinical benchmark) |
| Quantified Difference | 2- to 3-fold increase in in vivo therapeutic effect |
| Conditions | Systemic mouse infection model; MRSA (S. aureus SR3637); intravenous administration |
Why This Matters
A 2- to 3-fold in vivo efficacy improvement over the clinical gold standard provides a compelling rationale for prioritizing [1,2,5]oxadiazepane-derived compounds in antibacterial lead optimization programs.
- [1] Suzuki H, Utsunomiya I, Shudo K, Fukuhara N, Iwaki T, Yasukata T. Synthesis and in vitro/in vivo antibacterial activity of oxazolidinones having thiocarbamate at C-5 on the A-ring and an amide- or urea-substituted [1,2,5]triazepane or [1,2,5]oxadiazepane as the C-ring. Eur J Med Chem. 2013;69:262-277. Abstract: in vivo therapeutic effects of amide 11a and ureas 16e, 17a were 2- to 3-fold greater than linezolid. View Source
